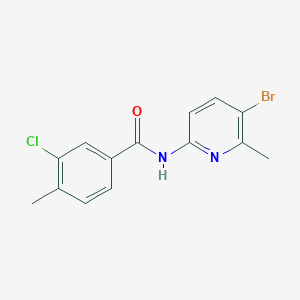![molecular formula C22H18N2O4 B251317 N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide, commonly known as MBBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBBA is a small molecule that belongs to the class of benzodioxoles and has a molecular weight of 399.44 g/mol. In
作用機序
The mechanism of action of MBBA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. For example, MBBA has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. MBBA has also been shown to inhibit the activity of HIV-1 integrase, a protein that is essential for the replication of the HIV virus.
Biochemical and Physiological Effects:
MBBA has been shown to have various biochemical and physiological effects in the body. For example, MBBA has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. MBBA has also been shown to induce cell death in cancer cells by activating apoptotic pathways. In addition, MBBA has been shown to inhibit the replication of the HIV virus by preventing the integration of viral DNA into the host genome.
実験室実験の利点と制限
MBBA has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and modified. Another advantage is that it has been extensively studied, and its properties and applications are well understood. However, one limitation is that MBBA is not very soluble in water, which can make it difficult to work with in some experiments. Another limitation is that MBBA has not been extensively studied in vivo, and its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for the study of MBBA. One direction is to explore its potential applications in medicine further. For example, MBBA could be used as a potential drug candidate for the treatment of inflammatory diseases, cancer, and viral infections. Another direction is to explore its potential applications in materials science further. For example, MBBA could be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to understand the safety and efficacy of MBBA in humans, which could pave the way for its use in clinical settings.
Conclusion:
In conclusion, MBBA is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MBBA is complex, and its mechanism of action is not fully understood. MBBA has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, MBBA has the potential to make significant contributions to medicine, materials science, and environmental science.
合成法
The synthesis of MBBA involves a multi-step process that starts with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with 4-aminophenol to form an intermediate product, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to yield MBBA. The overall synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
MBBA has been extensively studied for its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, MBBA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In materials science, MBBA has been used as a building block for the synthesis of various organic materials such as polymers, liquid crystals, and OLEDs. In environmental science, MBBA has been used as a fluorescent probe for the detection of heavy metals in water.
特性
分子式 |
C22H18N2O4 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
N-[4-[(3-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H18N2O4/c1-14-3-2-4-15(11-14)21(25)23-17-6-8-18(9-7-17)24-22(26)16-5-10-19-20(12-16)28-13-27-19/h2-12H,13H2,1H3,(H,23,25)(H,24,26) |
InChIキー |
NWYWRCWEPJZFSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)
![2,2-dimethyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251258.png)
